1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride
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Overview
Description
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride is a complex organic compound that features a morpholine ring, an indoline moiety, and a sulfonyl chloride group
Preparation Methods
The synthesis of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of indoline-5-sulfonyl chloride with 4-morpholinobutanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially modifying their function. This reactivity makes it a useful tool in biochemical research for probing protein function and interactions .
Comparison with Similar Compounds
1-(4-Morpholin-4-yl-4-oxobutanoyl)indoline-5-sulfonyl chloride can be compared to other sulfonyl chloride-containing compounds, such as:
Benzenesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.
Tosyl chloride: Another sulfonyl chloride that is widely used in organic synthesis for introducing the tosyl group.
Methanesulfonyl chloride: A smaller sulfonyl chloride used in various chemical transformations.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemical synthesis and research.
Properties
IUPAC Name |
1-(4-morpholin-4-yl-4-oxobutanoyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5S/c17-25(22,23)13-1-2-14-12(11-13)5-6-19(14)16(21)4-3-15(20)18-7-9-24-10-8-18/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHHQADTKDIJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)CCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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